N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
Description
The compound N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine features a pyrazole core substituted at the 3-position with a 4-bromophenyl group and at the 1-position with a phenyl group. The imine group (-CH=N-) at the 4-position links the pyrazole to a tetrahydrofuran (THF)-derived methanamine moiety.
Properties
Molecular Formula |
C21H20BrN3O |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C21H20BrN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2 |
InChI Key |
NPWSIZPOYPNIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Formylation
This method involves treating 3-(4-bromophenyl)-1-phenyl-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds at 0–5°C, followed by hydrolysis to yield the aldehyde.
Procedure :
-
Dissolve 3-(4-bromophenyl)-1-phenyl-1H-pyrazole (10 mmol) in dry DMF (15 mL).
-
Add POCl₃ (12 mmol) dropwise at 0°C and stir for 4 hr.
-
Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 7:3) to obtain the aldehyde (Yield: 68–75%).
Characterization :
Cyclocondensation of Hydrazines with 1,3-Diketones
Alternative routes use 1,3-diketones and phenylhydrazines under catalytic conditions. For example, nano-ZnO in ethanol at 80°C facilitates cyclization with 95% yield.
Preparation of 1-(Tetrahydrofuran-2-yl)methanamine
The THF-derived amine is synthesized via reductive amination or nitrile reduction.
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
Hydrogenation of 2-Cyanotetrahydrofuran
-
Suspend 2-cyanotetrahydrofuran (10 mmol) and Raney Ni (1 g) in ethanol.
-
Apply H₂ (50 psi) at 80°C for 6 hr.
Condensation to Form the Schiff Base
The final step involves coupling the aldehyde and amine under mild acidic or solvent-free conditions.
Ethanol Reflux Method
-
Dissolve 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and 1-(tetrahydrofuran-2-yl)methanamine (5.5 mmol) in ethanol (20 mL).
-
Add acetic acid (0.5 mL) and reflux for 6 hr.
-
Cool, filter the precipitate, and recrystallize from ethanol (Yield: 85%).
Optimized Conditions :
Microwave-Assisted Synthesis
-
Mix the aldehyde (5 mmol), amine (5.5 mmol), and montmorillonite K10 (0.2 g) in a sealed vessel.
-
Irradiate at 100°C (300 W) for 15 min.
-
Purify via flash chromatography (DCM:MeOH = 95:5) (Yield: 91%).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Ethanol Reflux | 6 hr, 80°C, AcOH | 85% | 99.1% | Simple setup, high reproducibility |
| Microwave-Assisted | 15 min, 100°C, K10 catalyst | 91% | 99.5% | Rapid, energy-efficient |
| Solvent-Free Condensation | 4 hr, 120°C, neat conditions | 78% | 98.8% | Eco-friendly, no solvent recovery |
Characterization and Validation
-
¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.15 (s, 1H, pyrazole-H), 7.68–7.42 (m, 9H, Ar-H), 4.12–3.85 (m, 3H, THF-H), 2.05–1.70 (m, 4H, THF-CH₂).
-
IR (KBr) : 1635 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C=C aromatic).
-
HPLC : Retention time = 6.2 min (C18 column, MeCN:H₂O = 70:30).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade. The presence of the bromophenyl group is believed to enhance the compound's efficacy by increasing lipophilicity, which facilitates better cell membrane penetration.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, including resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that certain pyrazole derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Chemistry
The incorporation of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The unique structure of the compound allows for effective cross-linking within polymer networks, resulting in materials that are not only durable but also exhibit improved resistance to environmental degradation.
Nanotechnology
In nanotechnology, this compound has been utilized as a precursor for synthesizing nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and as a precursor for semiconductor materials.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Activity against resistant strains | |
| Neuroprotective | Reduction of oxidative stress |
Table 2: Material Properties
| Property | Value/Description | Reference |
|---|---|---|
| Thermal Stability | Enhanced compared to controls | |
| Mechanical Strength | Improved due to cross-linking | |
| Compatibility | Compatible with various polymers |
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutic agents, indicating strong potential for further development as anticancer drugs.
Case Study 2: Material Development
A research team investigated the use of this compound in developing high-performance polymers. By integrating it into a polyvinyl chloride matrix, they observed a marked increase in tensile strength and thermal degradation temperature compared to unmodified polymers. This suggests potential applications in industries requiring durable materials.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Core
The pyrazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent variations include:
Key Observations :
- Imine-Linked Groups : The THF group in the target compound introduces a cyclic ether, improving solubility in polar solvents compared to hydroxylamine (hydrophilic) or methoxyaniline (moderately lipophilic) .
- Conformational Flexibility : The isoxazolidine analog () adopts a puckered conformation, whereas the THF group in the target compound may enforce a semi-rigid structure, affecting binding to biological targets .
Physicochemical Properties
Computational studies (e.g., logP, solubility) from pyrazole-chalcone hybrids () provide insights:
The THF moiety in the target compound likely increases molecular weight and slightly reduces solubility compared to simpler analogs, but enhances metabolic stability due to steric protection of the imine bond .
Crystallographic and Conformational Analysis
- Dihedral Angles : The target compound’s pyrazole and THF groups likely form dihedral angles similar to the isoxazolidine analog (21.8°–41.8° between pyrazole and aryl rings), influencing planarity and packing .
- Hydrogen Bonding : Unlike the hydroxylamine analog (), which forms N–H···O/S bonds, the THF group may engage in weaker C–H···O interactions, affecting crystal packing .
Biological Activity
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine is a complex organic compound classified as a pyrazole derivative. Its unique structure, which includes a bromophenyl group, a phenyl group, and a tetrahydrofuran ring, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparisons with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN3O |
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | 1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |
| CAS Number | 355115-22-9 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound’s imine linkage allows it to form stable interactions with these targets, potentially leading to modulation of their activity and subsequent biological responses.
Potential Targets
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : Interaction with receptor sites could influence signaling pathways related to various physiological processes.
Anticonvulsant Activity
Research indicates that pyrazole derivatives exhibit anticonvulsant properties. For instance, studies have shown that related compounds can surpass the efficacy of traditional anticonvulsants like phenobarbital in animal models (ED50 values ranging from 13 to 21 mg/kg) . Given the structural similarities, it is plausible that this compound may also demonstrate similar anticonvulsant effects.
Anticancer Potential
The presence of the bromophenyl moiety may enhance the compound's ability to interact with cancer cell pathways. Pyrazole derivatives have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are required to assess the specific anticancer efficacy of this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... | C21H20ClN3O | Moderate anticonvulsant activity |
| N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... | C21H20F3N3O | Anticancer properties |
The bromophenyl group in N-{(E)-[3-(4-bromophenyl)-1-pheny...} imparts distinct electronic and steric properties that can influence its reactivity and binding affinity compared to its chlorinated and fluorinated analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:
- Synthesis Pathway : The synthesis typically involves coupling reactions followed by condensation with tetrahydrofuran derivatives .
- Biological Evaluation : In vitro assays demonstrated that similar compounds exhibited significant inhibition of specific enzyme activities linked to cancer progression .
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer:
Optimization involves systematic variation of solvents (e.g., ethanol, DMF), temperatures (60–120°C), and catalysts (e.g., acetic acid for Schiff base formation). For example, refluxing in ethanol at 80°C for 12 hours enhances imine bond formation between the pyrazole and tetrahydrofuran moieties . Purity can be monitored via TLC, and yields improved by inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., imine CH=N at δ 8.2–8.5 ppm) and carbons (e.g., tetrahydrofuran C-O at δ 70–75 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 449.08) .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) to remove polar byproducts .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates the target compound from unreacted intermediates .
Advanced: How does the tetrahydrofuran moiety influence bioactivity?
Methodological Answer:
Computational studies (e.g., molecular docking with AutoDock Vina) reveal the tetrahydrofuran oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, Kd = 2.3 µM). Replacements with cyclohexane or dioxane reduce binding affinity by 40–60%, highlighting its role in target engagement .
Advanced: How stable is this compound under physiological conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC shows decomposition at 220°C, suggesting suitability for room-temperature storage .
- pH Stability: Incubate in buffers (pH 2–9) for 24 hours; HPLC quantifies degradation (e.g., <5% degradation at pH 7.4) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., 10% FBS in DMEM vs. serum-free media).
- Orthogonal Assays: Validate antifungal activity via both microdilution (MIC = 8 µg/mL) and time-kill assays .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² < 50% acceptable) .
Advanced: What strategies improve aqueous solubility for pharmacological testing?
Methodological Answer:
- Co-Solvents: Use PEG-400/water (20% w/v) to achieve 1.2 mg/mL solubility .
- Salt Formation: Hydrochloride salts increase solubility 3-fold (e.g., 3.6 mg/mL in PBS) .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time from 12 hours (batch) to 2 hours with >90% yield .
- Byproduct Management: In-line IR spectroscopy monitors imine formation, triggering solvent switches to isolate intermediates .
Advanced: How to evaluate multi-target effects in complex biological systems?
Methodological Answer:
- Proteomic Profiling: SILAC labeling identifies off-target kinase inhibition (e.g., 12% cross-reactivity with CDK2) .
- Transcriptomics: RNA-seq of treated cell lines (e.g., HepG2) reveals pathway enrichment in apoptosis (p < 0.001) .
Advanced: How to characterize degradation products under accelerated conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
